![molecular formula C15H13BrN4S B14430544 N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea CAS No. 77523-97-8](/img/structure/B14430544.png)
N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a thiourea group and a bromophenyl group into the benzimidazole structure enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . This reaction forms the benzimidazole ring system, which serves as the foundation for further modifications.
-
Introduction of the Thiourea Group: : The thiourea group can be introduced by reacting the benzimidazole derivative with an appropriate isothiocyanate. For example, the reaction of benzimidazole with phenyl isothiocyanate in the presence of a base such as triethylamine can yield the desired thiourea derivative .
Industrial Production Methods
Industrial production methods for N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-Benzimidazol-2-ylmethyl)-N’-phenylthiourea: Lacks the bromophenyl group, which may result in different biological activities.
N-(1H-Benzimidazol-2-ylmethyl)-N’-(4-chlorophenyl)thiourea: Contains a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological properties.
Uniqueness
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea is unique due to the presence of the bromophenyl group, which can enhance its reactivity and biological activities compared to similar compounds .
Propiedades
Número CAS |
77523-97-8 |
|---|---|
Fórmula molecular |
C15H13BrN4S |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-ylmethyl)-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C15H13BrN4S/c16-10-5-7-11(8-6-10)18-15(21)17-9-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,19,20)(H2,17,18,21) |
Clave InChI |
RUXWBYJSJRQTRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CNC(=S)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


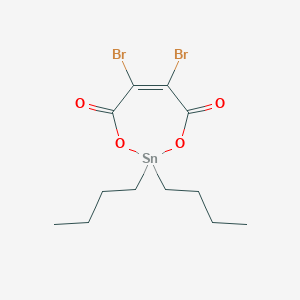


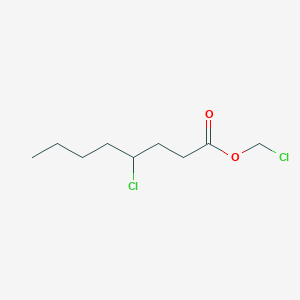
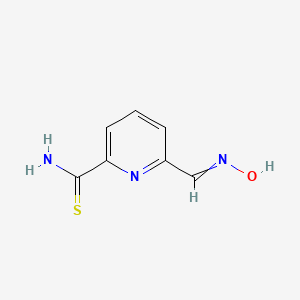
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
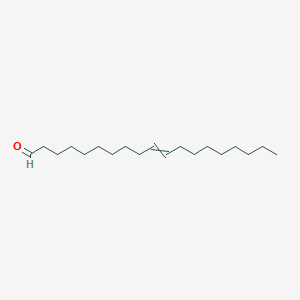

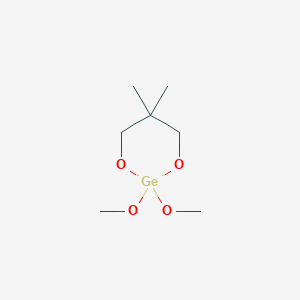
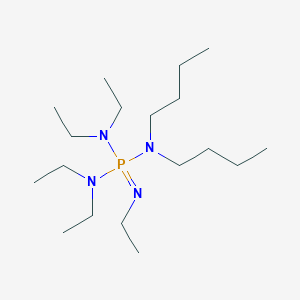
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
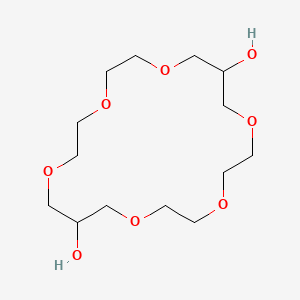
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
